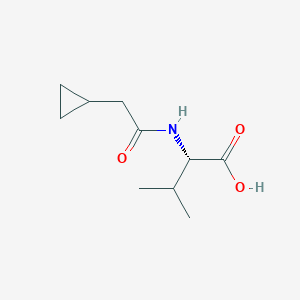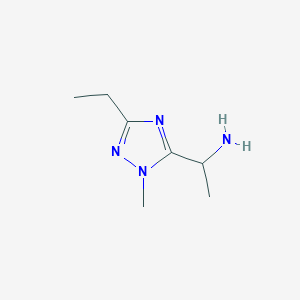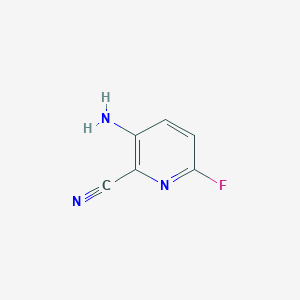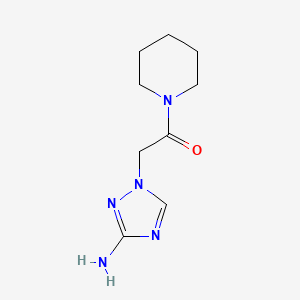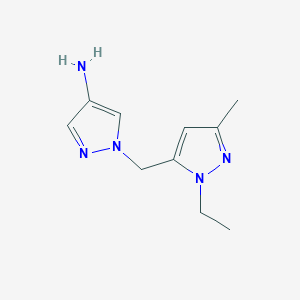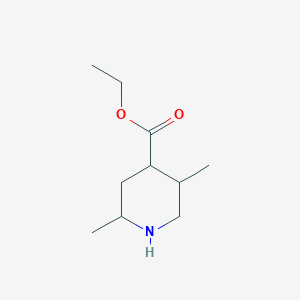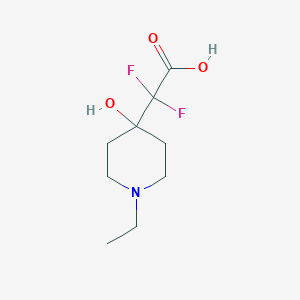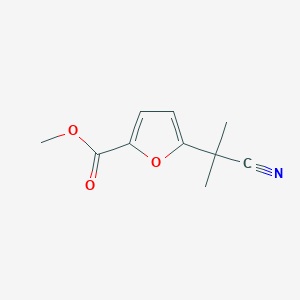
2-(Azetidin-3-yloxy)-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yloxy)-3-fluoropyridine is a compound that features a pyridine ring substituted with a fluorine atom at the 3-position and an azetidin-3-yloxy group at the 2-position
Vorbereitungsmethoden
The synthesis of 2-(Azetidin-3-yloxy)-3-fluoropyridine can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that need to be addressed. Another method involves the use of molecular iodine as a catalyst under microwave irradiation to synthesize 3-pyrrole-substituted 2-azetidinones . This green and practical method allows for the synthesis of a variety of substituted azetidinones with high yields and rapid reaction times.
Analyse Chemischer Reaktionen
2-(Azetidin-3-yloxy)-3-fluoropyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The [2 + 2] photocycloaddition reaction is one of the most efficient ways to synthesize functionalized azetidines . Common reagents used in these reactions include molecular iodine and microwave irradiation . Major products formed from these reactions include 3-pyrrole-substituted 2-azetidinones and other functionalized azetidines.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yloxy)-3-fluoropyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . . The compound’s unique structural properties make it a valuable tool for studying the mechanisms of action of various biological processes.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yloxy)-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve the inhibition of certain enzymes and the modulation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(Azetidin-3-yloxy)-3-fluoropyridine can be compared with other similar compounds, such as 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one, and 3-(buta-1,3-dien-1-yl)azetidin-2-one . These compounds share a similar azetidine ring structure but differ in their substituents and overall chemical properties. The unique combination of the azetidin-3-yloxy group and the fluoropyridine ring in this compound sets it apart from these other compounds, providing it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H9FN2O |
|---|---|
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
2-(azetidin-3-yloxy)-3-fluoropyridine |
InChI |
InChI=1S/C8H9FN2O/c9-7-2-1-3-11-8(7)12-6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI-Schlüssel |
KIEFBJXGZLUYCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OC2=C(C=CC=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



